![molecular formula C36H64ClNO4 B12607632 1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride CAS No. 648880-79-9](/img/structure/B12607632.png)
1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride is a chemical compound belonging to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features a pyridinium core with two tetradecyloxycarbonyl groups attached at the 3 and 5 positions, and a methyl group at the 1 position, making it a quaternary ammonium salt.
Preparation Methods
The synthesis of 1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride typically involves nucleophilic substitution reactions. One common method includes the bromination of a precursor compound followed by nucleophilic substitution with pyridine. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution is a key reaction, where the chloride ion can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has applications in the study of biological systems, particularly in the formation of self-assembling structures and nanoparticles.
Medicine: This compound is explored for its potential use in drug delivery systems due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride involves its interaction with molecular targets through its quaternary ammonium group. This interaction can disrupt cellular membranes or interact with specific proteins, leading to various biological effects. The pathways involved may include the modulation of ion channels or the inhibition of specific enzymes .
Comparison with Similar Compounds
Similar compounds to 1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride include other pyridinium salts with different substituents. For example:
1-Methyl-3,5-bis[(dodecyloxy)carbonyl]pyridin-1-ium chloride: This compound has shorter alkyl chains compared to the tetradecyloxy variant, affecting its physical properties and applications.
1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium chloride: This compound has longer alkyl chains, which can influence its self-assembling properties and interactions with biological systems.
The uniqueness of this compound lies in its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Properties
CAS No. |
648880-79-9 |
|---|---|
Molecular Formula |
C36H64ClNO4 |
Molecular Weight |
610.3 g/mol |
IUPAC Name |
ditetradecyl 1-methylpyridin-1-ium-3,5-dicarboxylate;chloride |
InChI |
InChI=1S/C36H64NO4.ClH/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-40-35(38)33-30-34(32-37(3)31-33)36(39)41-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h30-32H,4-29H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
YRPFWOSJUWNKCN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CC(=C[N+](=C1)C)C(=O)OCCCCCCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




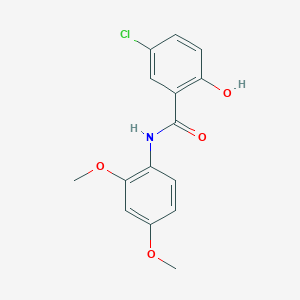
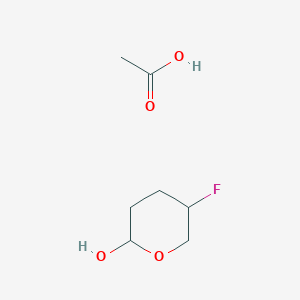

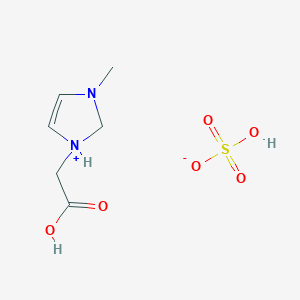
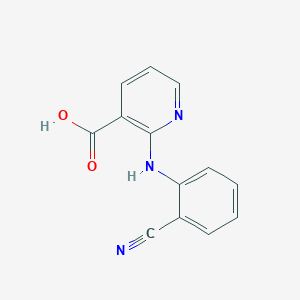
![N-Pyridin-4-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12607605.png)
![4,4',4''-Methanetriyltris[2,6-bis(methoxymethyl)phenol]](/img/structure/B12607618.png)
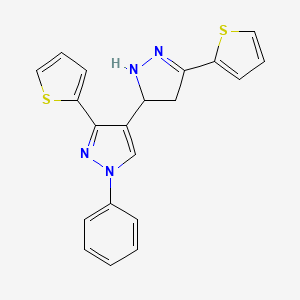
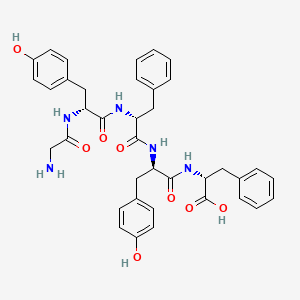
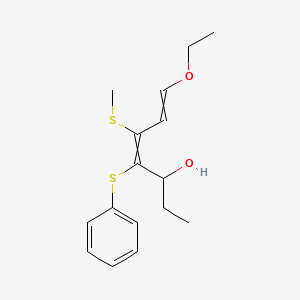

![N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide]](/img/structure/B12607639.png)
